molecular formula C6H3BrClNO2 B1521971 5-Bromo-6-chloropicolinic acid CAS No. 959958-25-9

5-Bromo-6-chloropicolinic acid

Cat. No.: B1521971
CAS No.: 959958-25-9
M. Wt: 236.45 g/mol
InChI Key: SEBJRHGSFJEWFZ-UHFFFAOYSA-N
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Description

5-Bromo-6-chloropicolinic acid is a useful research compound. Its molecular formula is C6H3BrClNO2 and its molecular weight is 236.45 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biochemical Analysis

Biochemical Properties

5-Bromo-6-chloropicolinic acid plays a significant role in biochemical reactions, particularly in the formation of metal-organic complexes. It acts as an organic ligand, binding to metal ions and forming stable complexes that can be used in various biochemical assays . The compound interacts with enzymes and proteins that are involved in metal ion transport and homeostasis. For instance, it can bind to metalloproteins, influencing their structure and function. The nature of these interactions is primarily based on the coordination chemistry of the bromine and chlorine atoms, which can form strong bonds with metal ions.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of certain kinases and phosphatases, leading to alterations in signal transduction pathways . Additionally, this compound can affect the expression of genes involved in metal ion transport and homeostasis, thereby impacting cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to metal ions, forming complexes that can inhibit or activate enzymes involved in various biochemical pathways . For example, the compound can inhibit metalloproteases by chelating the metal ions required for their catalytic activity. This inhibition can lead to changes in protein degradation and turnover, affecting cellular processes such as apoptosis and cell cycle regulation. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under ambient conditions, but its stability can be influenced by factors such as pH and temperature . Over time, this compound can undergo degradation, leading to the formation of by-products that may have different biochemical properties. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro models where it can continuously modulate enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance metal ion transport and homeostasis, leading to improved cellular function . At high doses, this compound can exhibit toxic effects, such as oxidative stress and apoptosis. These adverse effects are likely due to the compound’s ability to disrupt metal ion balance and generate reactive oxygen species. Threshold effects have been observed, where a certain dosage level is required to elicit significant biochemical changes.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to metal ion metabolism. The compound can interact with enzymes such as metallothioneins and metal transporters, influencing their activity and expression . These interactions can affect metabolic flux and the levels of various metabolites, leading to changes in cellular metabolism. For instance, this compound can enhance the uptake and utilization of metal ions, thereby supporting cellular processes that depend on these ions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound can bind to metal transporters, facilitating its uptake and distribution to various cellular compartments. This binding can also influence the localization and accumulation of this compound, affecting its biochemical activity. For example, the compound can accumulate in organelles such as the mitochondria, where it can modulate metal ion-dependent processes.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound can be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Additionally, the compound can be targeted to the mitochondria, where it can modulate metabolic processes and energy production.

Properties

IUPAC Name

5-bromo-6-chloropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO2/c7-3-1-2-4(6(10)11)9-5(3)8/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBJRHGSFJEWFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659676
Record name 5-Bromo-6-chloropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959958-25-9
Record name 5-Bromo-6-chloro-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959958-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-6-chloropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-6-chloropicolinic acid
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Synthesis routes and methods I

Procedure details

In a 500 ml two-necked-round-bottom flask, 3-bromo-2-chloro-6-methylpyridine (CAN 185017-72-5) (4.0 g, 19.4 mmol) was suspended in H2O (160 ml) to give a colorless suspension. Under stirring, sodium dodecyl sulfate (64 mg, 222 μmol) and KMnO4 (9.19 g, 58.1 mmol) were added. The reaction mixture was stirred at 100° C. for 18 h. The reaction was then cooled to RT and 100 ml NaHSO3-solution (40%) was added dropwise under ice bath-cooling (decolorization). A white precipitate formed and the mixture was stirred a further 30 min. The reaction mixture was acidified with 120 ml 2N-HCl followed by extraction with ethyl acetate (2×200 ml). The combined organic layer was dried over Na2SO4, filtered off and concentrated in vacuo to give a white solid containing a mixture of starting material and the product. The solid was dissolved in 50 ml TBME/THF 9:1 and under stirring was added 15 ml 2N—NaOH which formed a suspension. The suspension was then extracted with 100 ml water. The water-layer was washed with 50 ml TBME. The water-layer was acidified with 20 ml 2N-HCl which was then extracted with a mixture TBME/THF 9:1 (2×50 ml). The combined organic layers were dried over Na2SO4, filtered off and concentrated in vacuo to dryness to give the title compound (1.8 g, 39%) as a white solid; MS (LC/MS): 235.9[M−H]−.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
TBME THF
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
9.19 g
Type
reactant
Reaction Step Six
Quantity
64 mg
Type
catalyst
Reaction Step Six
Yield
39%

Synthesis routes and methods II

Procedure details

To a solution of methyl 5-bromo-4-chloropicolinate (1.08 g) in THF (25 mL) and methanol (12.5 mL) was added 1N aqueous sodium hydroxide solution (25 mL), and the mixture was stirred at room temperature for 30 min. 1N Hydrochloric acid was added to the reaction mixture at 0° C., and the mixture was extracted with ethyl acetate. The extract was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to give a crude product of the title compound (944 mg) as a pale-yellow solid. This compound was used for the next step without further purification.
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
12.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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